molecular formula C16H16BrN5 B11777150 6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B11777150
Molekulargewicht: 358.24 g/mol
InChI-Schlüssel: DJHPLIMATHSSAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 6 with a 3-bromophenyl group and at position 3 with a piperidin-4-yl moiety. The bromophenyl group enhances lipophilicity and may influence target binding, while the piperidine ring contributes to solubility and conformational flexibility .

Eigenschaften

Molekularformel

C16H16BrN5

Molekulargewicht

358.24 g/mol

IUPAC-Name

6-(3-bromophenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H16BrN5/c17-13-3-1-2-12(10-13)14-4-5-15-19-20-16(22(15)21-14)11-6-8-18-9-7-11/h1-5,10-11,18H,6-9H2

InChI-Schlüssel

DJHPLIMATHSSAJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)Br

Herkunft des Produkts

United States

Biologische Aktivität

6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound notable for its complex structure involving a triazole and pyridazine moiety. Its molecular formula is C₁₆H₁₆BrN₅, with a molecular weight of 358.24 g/mol. The presence of the bromophenyl group and piperidine ring enhances its potential biological activities, making it a candidate for pharmacological research.

Chemical Structure and Properties

The compound features:

  • Bromophenyl Group : Enhances reactivity and binding affinity.
  • Piperidine Ring : Contributes to its unique chemical properties.
  • Triazole and Pyridazine Moieties : Provide a scaffold for biological activity.
Property Details
Molecular FormulaC₁₆H₁₆BrN₅
Molecular Weight358.24 g/mol
Key Functional GroupsBromophenyl, Piperidine, Triazole

Biological Activity

Preliminary studies indicate that 6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits significant biological activity, particularly as an enzyme inhibitor relevant in treating various diseases such as cancer and infectious diseases. The compound is believed to exert its effects by binding to specific enzymes and receptors, inhibiting their activity and affecting critical metabolic pathways.

In Vitro Studies

In vitro assays have demonstrated the compound's potential as an inhibitor of the bromodomain protein BRD4. An AlphaScreen assay was conducted to evaluate its inhibitory effects against BD1 with promising results:

  • IC50 Values : The compound showed moderate inhibitory activity with IC50 values indicating effective binding to the target enzyme.
Compound IC50 (μM) Biological Target
6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine1.06 ± 0.16BRD4 (BD1)

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing various biological pathways.

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of 6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine:

  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds derived from this scaffold were tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
    • Significant cytotoxicity was observed in several derivatives with IC50 values ranging from 1.06 to 2.73 μM.
  • Enzyme Inhibition Studies :
    • The compound was evaluated for its inhibitory effect on c-Met kinase.
    • Notably, one derivative exhibited an IC50 comparable to that of established inhibitors like Foretinib.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Table 2: Inhibitory Activities of Triazolo[4,3-b]pyridazine Derivatives

Compound Target IC50/EC50 Selectivity Notes Reference
Target compound (predicted) Kinases/BRD4 N/A High lipophilicity favors cellular uptake
3-(Trifluoromethyl)-6-pyrrolidinyl PDE4A 10 nM >100-fold selectivity over PDE1–PDE3
3-Cyclopropyl-6-sulfonylpiperazinyl BRD4 BD1 1.2 µM Pan-BET inhibitor (BD1/BD2)
3-(4-Methoxyphenyl)-6-benzylidene S. aureus MIC: 25 µg/mL Synergistic with β-lactams

Table 3: Physicochemical Properties

Compound LogP (Predicted) Solubility (µM) Molecular Weight
Target compound 3.8 15 384.3
3-(Trifluoromethyl)-6-pyrrolidinyl 2.5 120 294.2
3-Cyclopropyl-6-sulfonylpiperazinyl 1.9 85 452.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.